

# High-Resolution Mass Spectrometry of 4-Iodo-5-methylisoxazole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Iodo-5-methylisoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the high-resolution mass spectrometry (HRMS) analysis of **4-iodo-5-methylisoxazole**, a key intermediate in pharmaceutical synthesis. The document outlines expected mass spectral data, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway based on established principles of mass spectrometry.

## Introduction to 4-Iodo-5-methylisoxazole and its Analysis

**4-Iodo-5-methylisoxazole** is a crucial building block in the synthesis of various pharmaceutical compounds, often utilized in coupling reactions to create more complex molecular architectures. Accurate mass measurement and structural confirmation are paramount for ensuring the identity and purity of this intermediate in drug discovery and development pipelines. High-resolution mass spectrometry is an indispensable analytical technique for this purpose, providing unambiguous elemental composition and structural insights through fragmentation analysis.

This guide focuses on the application of electrospray ionization (ESI) coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, for the characterization of **4-iodo-5-methylisoxazole**.

## Predicted High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. The tables below summarize the predicted accurate masses for various adducts of **4-iodo-5-methylisoxazole** in both positive and negative ionization modes.

Table 1: Predicted m/z Values for Protonated and Adduct Ions in Positive Ion Mode

Adduct Ion	Chemical Formula	Calculated m/z
[M+H] <sup>+</sup>	C <sub>4</sub> H <sub>5</sub> INO <sup>+</sup>	209.9410
[M+Na] <sup>+</sup>	C <sub>4</sub> H <sub>4</sub> INNaO <sup>+</sup>	231.9230
[M+K] <sup>+</sup>	C <sub>4</sub> H <sub>4</sub> IKNO <sup>+</sup>	247.8969
[M+NH <sub>4</sub> ] <sup>+</sup>	C <sub>4</sub> H <sub>8</sub> IN <sub>2</sub> O <sup>+</sup>	226.9676

Table 2: Predicted m/z Values for Deprotonated and Adduct Ions in Negative Ion Mode

Adduct Ion	Chemical Formula	Calculated m/z
[M-H] <sup>-</sup>	C <sub>4</sub> H <sub>3</sub> INO <sup>-</sup>	207.9254
[M+Cl] <sup>-</sup>	C <sub>4</sub> H <sub>4</sub> ClINO <sup>-</sup>	243.9021
[M+HCOO] <sup>-</sup>	C <sub>5</sub> H <sub>5</sub> INO <sub>3</sub> <sup>-</sup>	253.9319
[M+CH <sub>3</sub> COO] <sup>-</sup>	C <sub>6</sub> H <sub>7</sub> INO <sub>3</sub> <sup>-</sup>	267.9475

## Experimental Protocol for HRMS Analysis

This section details a generalized experimental protocol for the HRMS analysis of **4-iodo-5-methylisoxazole** using a liquid chromatography-electrospray ionization-high-resolution mass spectrometer (LC-ESI-HRMS) system.

## Sample Preparation

- **Standard Solution Preparation:** Prepare a stock solution of **4-iodo-5-methylisoxazole** in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- **Working Solution:** Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
- **Filtration:** Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

## Liquid Chromatography Parameters

- **Column:** A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
- **Mobile Phase A:** 0.1% formic acid in water.
- **Mobile Phase B:** 0.1% formic acid in acetonitrile.
- **Gradient:** A typical gradient would be 5-95% B over 5-10 minutes.
- **Flow Rate:** 0.2-0.4 mL/min.
- **Column Temperature:** 30-40 °C.
- **Injection Volume:** 1-5 µL.

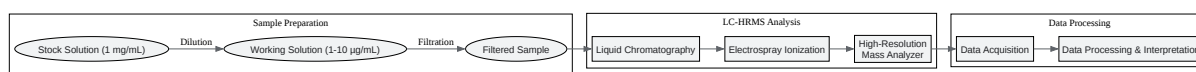
## High-Resolution Mass Spectrometry Parameters

- **Ionization Source:** Electrospray Ionization (ESI).
- **Polarity:** Positive and/or Negative.
- **Capillary Voltage:** 3.0-4.0 kV.
- **Cone Voltage:** 20-40 V.
- **Source Temperature:** 120-150 °C.
- **Desolvation Gas Temperature:** 350-450 °C.

- Desolvation Gas Flow: 600-800 L/hr.
- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
- Acquisition Mode: Full scan from  $m/z$  50-500. For fragmentation studies, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode can be employed.
- Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

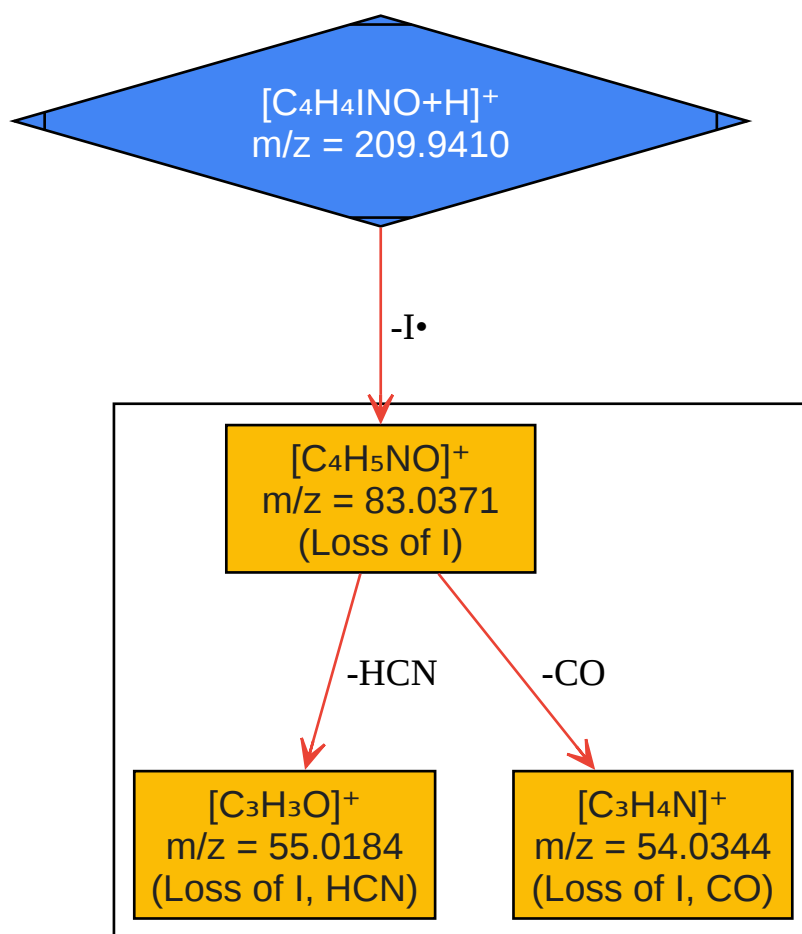
## Visualization of Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the general experimental workflow for HRMS analysis and a plausible fragmentation pathway for **4-iodo-5-methylisoxazole**.



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A typical experimental workflow for LC-HRMS analysis.



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Proposed fragmentation pathway for **4-iodo-5-methylisoxazole**.

## Interpretation of Results

The high-resolution mass spectrum of **4-iodo-5-methylisoxazole** is expected to show a prominent molecular ion peak corresponding to the protonated molecule  $[M+H]^+$  at  $m/z$  209.9410. The high accuracy of the mass measurement allows for the confirmation of the elemental formula  $C_4H_5INO$ .

In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) of the precursor ion at  $m/z$  209.9410 is likely to induce fragmentation. A plausible fragmentation pathway involves the initial homolytic cleavage of the C-I bond, which is the weakest bond in the molecule, resulting in the loss of an iodine radical ( $I^\bullet$ ) and the formation of a radical cation at  $m/z$  83.0371. Subsequent fragmentation of this ion could proceed via two main routes: the

loss of hydrogen cyanide (HCN) to yield a fragment at  $m/z$  55.0184, or the loss of carbon monoxide (CO) to produce a fragment at  $m/z$  54.0344. These fragmentation patterns are characteristic of the isoxazole ring system.

## Conclusion

High-resolution mass spectrometry is a powerful and essential tool for the definitive identification and structural characterization of **4-iodo-5-methylisoxazole**. The combination of accurate mass measurement of the molecular ion and the analysis of its fragmentation patterns provides a high degree of confidence in the structure and purity of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of **4-iodo-5-methylisoxazole** in pharmaceutical development.

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